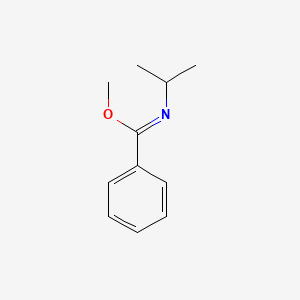
Methyl N-(propan-2-yl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(propan-2-yl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates These compounds are characterized by the presence of a carboximidate functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(propan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboxylic acid derivatives with isopropylamine and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the carboximidate group. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(propan-2-yl)benzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidate group into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl N-(propan-2-yl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(propan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl N-(propan-2-yl)benzenecarboximidate include other carboximidates and amides, such as:
- N-methylbenzenecarboximidate
- N-ethylbenzenecarboximidate
- N-isopropylbenzenecarboximidate
Uniqueness
This compound is unique due to its specific functional group arrangement and the presence of the isopropyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
79893-75-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
methyl N-propan-2-ylbenzenecarboximidate |
InChI |
InChI=1S/C11H15NO/c1-9(2)12-11(13-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ZICUCCWXDHATEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















